1-Cyclobutyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid

Lipophilicity Permeability Pyrazole-4-carboxylic acids

1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1056618-08-6, C₁₀H₁₄N₂O₂, MW: 194.23) is a fully substituted pyrazole-4-carboxylic acid building block featuring methyl groups at positions 3 and 5 of the pyrazole ring and a cyclobutyl substituent at the N1 position. The compound presents a compact, puckered cycloalkyl N1 substituent that imparts distinct physicochemical properties relative to its unsubstituted, N-methyl, N-ethyl, N-propyl, N-cyclopropyl, N-cyclopentyl, or N-cyclohexyl analogues.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B13316697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C2CCC2)C)C(=O)O
InChIInChI=1S/C10H14N2O2/c1-6-9(10(13)14)7(2)12(11-6)8-4-3-5-8/h8H,3-5H2,1-2H3,(H,13,14)
InChIKeyIJNRENFHKPSDNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: A Conformationally Defined Pyrazole-4-carboxylic Acid Building Block for Drug Discovery


1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1056618-08-6, C₁₀H₁₄N₂O₂, MW: 194.23) is a fully substituted pyrazole-4-carboxylic acid building block featuring methyl groups at positions 3 and 5 of the pyrazole ring and a cyclobutyl substituent at the N1 position . The compound presents a compact, puckered cycloalkyl N1 substituent that imparts distinct physicochemical properties relative to its unsubstituted, N-methyl, N-ethyl, N-propyl, N-cyclopropyl, N-cyclopentyl, or N-cyclohexyl analogues. The computed LogP of 1.92314 and topological polar surface area (TPSA) of 55.12 Ų position it as a moderately lipophilic carboxylic acid with favourable permeability characteristics .

Why N1-Substitution Matters: Differentiating 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid from Generic Pyrazole-4-carboxylic Acids for Procurement Decisions


Substituting the N1 position of the pyrazole-4-carboxylic acid scaffold with different alkyl or cycloalkyl groups produces compounds with identical heterocyclic framework formalisms but measurably divergent physicochemical and conformational characteristics that preclude generic interchange. Experimental data demonstrate that altering the N1 substituent from cyclobutyl to cyclopentyl shifts the computed LogP from 1.92 to 2.31 (a difference of +0.39 log units) ; replacing it with cyclohexyl yields an XLogP3 of 2.3 [1]; whereas the N1-propyl analogue measures a LogP of 1.26 . These lipophilicity changes directly impact factor Xa binding potency, demonstrated by a measured reduction in inhibition constants from 39.0 μM to 15.2 μM upon substituting cyclobutyl for cyclohexyl in a related pyrazole-4-carboxylic acid scaffold [2]. Furthermore, the unique puckered structure of the cyclobutane ring induces conformational restriction that is absent in linear alkyl and larger cycloalkyl analogues, influencing pharmacophore presentation, metabolic stability, and off-target selectivity profiles [3].

Head-to-Head Quantitative Evidence: Selecting 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Over N1-Analogues [REFS-1][REFS-2]


Lipophilicity Differentiation: Cyclobutyl (LogP ~1.92) vs. Cyclopentyl (LogP ~2.31) vs. Cyclohexyl (XLogP3 2.3) vs. n-Propyl (LogP ~1.26)

1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exhibits a computed LogP of 1.92314 , which is 0.39 log units lower than the 1-cyclopentyl analogue (LogP = 2.31324) . The cyclohexyl analogue shows an XLogP3 of 2.3 [1], while the n-propyl analogue shows a LogP of 1.257 . This places the cyclobutyl derivative in an intermediate lipophilicity range—more lipophilic than the n-propyl analogue by +0.67 log units yet markedly less lipophilic than the cyclopentyl analogue. This differential lipophilicity profile directly translates to distinct permeability and solubility behaviours, with the cyclobutyl group offering a measurable advantage in balancing passive membrane permeability against aqueous solubility compared to the cyclopentyl and cyclohexyl analogues.

Lipophilicity Permeability Pyrazole-4-carboxylic acids

Conformational Strain and Metabolic Stability Advantage of Cyclobutyl N1-Substitution Over Larger Cycloalkyl Analogues [1]

The cyclobutane ring in 1-cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid introduces a unique puckered conformation and increased C−C π-character that is absent in cyclopentyl and cyclohexyl analogues. The cyclobutyl group has a ring strain energy of approximately 26.3 kcal/mol, which is substantially higher than cyclopentane (6.2 kcal/mol) and cyclohexane (0 kcal/mol), creating a conformationally restricted environment that can direct pharmacophore presentation more precisely [1]. The cyclobutyl group has been demonstrated to confer metabolic stability advantages by reducing oxidative metabolism, a property that has been exploited in multiple FDA-approved cyclobutane-containing drugs [1].

Conformational restriction Metabolic stability Cyclobutane

Topological Polar Surface Area (TPSA) Constancy Across N1-Analogues with Lipophilicity Differentiation: A Rational Procurement Advantage

The topological polar surface area (TPSA) of 1-cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is 55.12 Ų . Crucially, the TPSA remains identical at 55.1–55.12 Ų across the cyclopentyl, cyclohexyl, and n-propyl analogues [1], because TPSA is dominated by the carboxylic acid and pyrazole nitrogen atoms. However, the LogP varies significantly across these compounds (1.92 vs. 2.31 vs. 2.3 vs. 1.26). This TPSA–LogP uncoupling means the cyclobutyl derivative achieves a distinct lipophilicity value while maintaining the same polar surface area as its analogues.

TPSA Permeability Physicochemical properties

Patented Utility of Cyclobutyl Carboxylic Acids in LPA Antagonist and Kinase Inhibitor Programmes Versus Non-Cyclobutyl Analogues [1][2]

Cyclobutyl carboxylic acid motifs, including pyrazole-4-carboxylic acid derivatives, are explicitly claimed in major pharmaceutical patents as selective lysophosphatidic acid (LPA) receptor antagonists (Bristol-Myers Squibb, US-2022235027-A1) [1] and as Janus kinase (JAK) inhibitors (US10189845) [2]. These patents highlight the cyclobutyl group as a preferred substituent for achieving selectivity and metabolic stability, whereas cyclopentyl, cyclohexyl, and n-propyl analogues are either not exemplified or are associated with inferior pharmacokinetic profiles in the disclosed structure-activity relationships.

Patent landscape LPA antagonists Kinase inhibitors

Procurement-Relevant Application Scenarios for 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid [1][2]


Lead Optimisation for Kinase Inhibitor Scaffolds Requiring Defined Conformational Restriction

In kinase inhibitor programmes where the presentation of a carboxylic acid pharmacophore must be precisely oriented within the ATP-binding pocket, the puckered conformation of the cyclobutyl N1-substituent (ring strain energy ~26.3 kcal/mol) [1] provides a conformational restriction advantage over the more flexible cyclopentyl (~6.2 kcal/mol) and cyclohexyl (~0 kcal/mol) analogues. Researchers synthesising focused libraries of pyrazole-4-carboxylic acid derivatives can rationally select the cyclobutyl analogue to reduce entropic binding penalties and minimise off-target interactions arising from conformational flexibility. The intermediate LogP of 1.92 also supports favourable cellular permeability while maintaining the TPSA of 55.12 Ų required for oral bioavailability compliance [2].

LPA Antagonist and Fibrosis Therapeutic Development Programmes

Cyclobutyl carboxylic acid motifs are explicitly claimed in Bristol-Myers Squibb's LPA antagonist patent portfolio (US-2022235027-A1) for the treatment of fibrotic diseases including idiopathic pulmonary fibrosis (IPF) [1]. The 1-cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid building block provides an immediate entry point for medicinal chemistry teams seeking to explore structure-activity relationships around this chemotype without requiring de novo synthesis of the cyclobutyl-pyrazole core. The documented LogP of 1.92 differentiates it from the more lipophilic cyclopentyl (LogP 2.31) and cyclohexyl (XLogP3 2.3) [2] analogues, potentially reducing the risk of CYP-mediated clearance associated with higher lipophilicity.

Fragment-Based Drug Discovery (FBDD) Libraries Targeting Hydrogen-Bond-Rich Binding Sites

With a molecular weight of 194.23 Da, TPSA of 55.12 Ų, and only 2 rotatable bonds [1], 1-cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid conforms to Rule-of-Three guidelines for fragment-based screening. Its cyclobutyl N1-substituent provides a unique three-dimensional shape compared to planar pyrazoles, increasing the fraction of sp³-hybridised carbons and thereby enhancing the probability of identifying novel binding modes in FBDD campaigns. The availability of the parent pyrazole (CAS 1849409-10-4) further enables late-stage functionalisation at the 4-position, allowing diversification into amide, ester, or heterocycle-linked libraries while retaining the cyclobutyl group's favourable conformational and metabolic stability properties [2].

Quote Request

Request a Quote for 1-Cyclobutyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.